HSD17B13-IN-66 Enzymatic Potency Relative to Key In-Class Comparators
HSD17B13-IN-66 exhibits an IC50 value of ≤ 0.1 μM (100 nM) against HSD17B13 using estradiol as substrate in biochemical assays . This places the compound within a defined potency tier relative to other available HSD17B13 inhibitors. BI-3231 demonstrates approximately 100-fold higher enzymatic potency with IC50 = 1 nM for human HSD17B13 [1]. HSD17B13-IN-4 exhibits intermediate potency with a Ki value of ≤ 50 nM for the estradiol substrate [2]. The absence of direct head-to-head comparison data necessitates that these values be interpreted as cross-study comparable metrics rather than within-assay rankings.
| Evidence Dimension | HSD17B13 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 ≤ 0.1 μM (≤ 100 nM) against estradiol substrate |
| Comparator Or Baseline | BI-3231: IC50 = 1 nM (human), 13-14 nM (mouse); HSD17B13-IN-4: Ki ≤ 50 nM |
| Quantified Difference | BI-3231 is ~100× more potent than HSD17B13-IN-66; HSD17B13-IN-4 is ~2× more potent than HSD17B13-IN-66 (cross-study estimates) |
| Conditions | Biochemical enzyme assays; estradiol substrate; separate studies |
Why This Matters
The approximately 100 nM potency of HSD17B13-IN-66 positions it as a moderate-affinity tool compound suitable for cellular proof-of-concept studies where ultra-high potency is not the primary selection criterion.
- [1] Thamm S, et al. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231. J Med Chem. 2023;66(3):2142-2160. View Source
- [2] TargetMol. HSD17B13-IN-4 (Compound 95) Technical Datasheet. Cat. No. T209211. View Source
